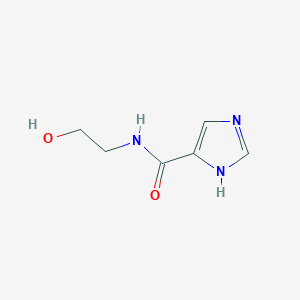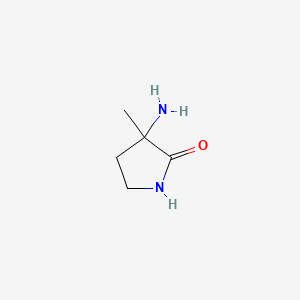
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2-Hydroxyethyl)ethylenediamine” is a compound that can be used as a precursor in the synthesis of room-temperature ionic liquids, acetate and formate ammonium salts of N-(2-hydroxyethyl)-ethylenediamine . It can also act as a ligand in the preparation of polymeric cyano-bridged platinum(II)complexes .
Synthesis Analysis
The synthesis of similar compounds involves reacting a biogenic acid with ethanolamine and hydrogen using small amounts of water as a solvent together with solid catalysts . The optimal catalyst for effective conversion needs to activate H2 as well as (imide) CO bonds .
Chemical Reactions Analysis
In the context of CO2 capture, “N-(2-Hydroxyethyl)piperazine”, a derivative of piperazine, has been studied for its solubility in aqueous solutions . The solubility of CO2 in aqueous solutions of this compound was determined for various concentrations and temperatures .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like “N-(2-Hydroxyethyl)ethylenediamine” have been studied. It has been found to have a low vapor pressure, allowing for high amine compositions without appreciable losses . It is also resistant to thermal and chemical degradation and is largely immiscible with hydrocarbons .
Scientific Research Applications
Carbon Capture and Storage (CCS)
The compound is used in the field of Carbon Capture and Storage (CCS). It’s a derivative of piperazine and has good mutual solubility in aqueous solution, a low melting point, and a high boiling point. It has the potential to replace PZ as an activator added in the mixed amine system to capture CO2 .
Thermodynamic Modeling
The compound is used in thermodynamic modeling for CO2 solubility. The solubility of CO2 in aqueous solutions of the compound was determined for three concentrations and four temperatures. The VLE data for the compound-H2O were obtained using a gas–liquid double circulation kettle at pressure 30–100 kPa .
Biological Research Buffer
The compound is used as a general-purpose buffer for biological research. Its applications include tissue culture, phosphorylation and photophosphorylation, fixative transmission electron microscopy, protein synthesis, and preventing binding to non-receptor materials .
Peptide Synthesis
The compound is related to peptide synthesis. Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds which are also known as peptide bonds.
Antimicrobial Activity
The compound is related to research in antimicrobial activity. Antimicrobial substances offer a defense against a wide range of microorganisms including bacteria, viruses, fungi, protozoa, and worms.
Crystal Structure Analysis
The compound is used in crystal structure analysis. Crystal structure analysis involves determining the arrangement of atoms within a crystal, which can provide insights into the material’s properties.
Safety and Hazards
Mechanism of Action
Target of Action
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide, also known as Palmitoylethanolamide (PEA), is an endogenous fatty acid amide . The primary targets of PEA are the peroxisome proliferator-activated receptor alpha (PPAR-α) and cannabinoid-like G-coupled receptors GPR55 and GPR119 .
Mode of Action
PEA interacts with its targets, primarily PPAR-α, to exert a variety of biological effects, some related to chronic inflammation and pain . It enhances anandamide activity through an "entourage effect" . This interaction results in changes in the cell signaling pathways, leading to the modulation of inflammation and pain.
Biochemical Pathways
PEA affects several biochemical pathways. It suppresses the toll-like receptor (TLR)4-mediated nuclear factor-κB (NF-κB) signaling pathway . This pathway plays a crucial role in the regulation of immune and inflammatory responses. By suppressing this pathway, PEA can attenuate lipopolysaccharide (LPS)-stimulated pro-inflammatory responses .
Pharmacokinetics
HEP is rapidly absorbed and distributed in various tissues . It is excreted preferentially by the fecal route (about 65% of the dose administered in the 0–72 h collection interval). Urinary excretion accounted for about 30% of the dose and occurred very rapidly (about 22% of the dose was in the 0–8 h collection interval) .
Result of Action
The molecular and cellular effects of PEA’s action are primarily anti-inflammatory and neuroprotective . It has been shown to have anti-inflammatory, anti-nociceptive, neuroprotective, and anticonvulsant properties . It attenuates the LPS-induced pro-inflammatory responses .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide. It is known that many common environmental toxicants are associated with depressive symptoms, providing potential targets for intervention measures and mechanistic research
properties
IUPAC Name |
N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c10-2-1-8-6(11)5-3-7-4-9-5/h3-4,10H,1-2H2,(H,7,9)(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRJMBXMOYJIPDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)C(=O)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1493308-12-5 |
Source


|
| Record name | N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)


![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)
![4-[2-(Ethylsulfanyl)benzoyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2365742.png)
![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)
![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)

![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)
